molecular formula C14H26N2O3 B6264874 tert-butyl 2-(piperidin-4-yl)morpholine-4-carboxylate CAS No. 1368143-09-2

tert-butyl 2-(piperidin-4-yl)morpholine-4-carboxylate

Cat. No.: B6264874
CAS No.: 1368143-09-2
M. Wt: 270.4
InChI Key:
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Description

tert-Butyl 2-(piperidin-4-yl)morpholine-4-carboxylate: is a chemical compound that features a morpholine ring substituted with a piperidine ring and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(piperidin-4-yl)morpholine-4-carboxylate typically involves the reaction of morpholine with piperidine derivatives under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as hydrogenation, cyclization, and esterification, optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(piperidin-4-yl)morpholine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 2-(piperidin-4-yl)morpholine-4-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential pharmaceutical applications .

Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a drug candidate. Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl 2-(piperidin-4-yl)morpholine-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 4-hydroxypiperidine-1-carboxylate

Uniqueness: tert-Butyl 2-(piperidin-4-yl)morpholine-4-carboxylate is unique due to its combination of a morpholine ring and a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to be used in applications where other similar compounds may not be as effective .

Properties

CAS No.

1368143-09-2

Molecular Formula

C14H26N2O3

Molecular Weight

270.4

Purity

95

Origin of Product

United States

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